molecular formula C7H5F3INO B3116477 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine CAS No. 216765-93-4

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

Cat. No. B3116477
Key on ui cas rn: 216765-93-4
M. Wt: 303.02 g/mol
InChI Key: XCBBXFZOEXBZEJ-UHFFFAOYSA-N
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Patent
US06225320B1

Procedure details

2-Methoxy-3-trimethylsilyl-5-trifluoromethylpyridine (1.30 g, 5.21 mmol) in methanol (15 ml) was treated with silver tetrafluoroborate (1.22 g, 6.27 mmol), cooled to 0° C. and then iodine (1.32 g, 5.20 mmol) in methanol (25 ml) was slowly added. The solution was stirred at 0° C. for 4 hrs then at 22° C. for 16 hrs, before being refluxed for 8 hrs. After cooling, dichloromethane (50 ml) was added and the solution was washed with sodium thiosulphate solution (30 ml), brine (50 ml), then dried (Na2SO4) and concentrated to give a 1:1 mixture of the product and starting material as an oil (1.23 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
1.23 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([Si](C)(C)C)=[CH:7][C:6]([C:13]([F:16])([F:15])[F:14])=[CH:5][N:4]=1.[I:17]I.ClCCl>CO.F[B-](F)(F)F.[Ag+]>[I:17][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[C:6]([C:13]([F:16])([F:15])[F:14])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=NC=C(C=C1[Si](C)(C)C)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
1.22 g
Type
catalyst
Smiles
F[B-](F)(F)F.[Ag+]
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
material
Quantity
1.23 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 22° C. for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
before being refluxed for 8 hrs
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution was washed with sodium thiosulphate solution (30 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a 1:1 mixture of the product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC=1C(=NC=C(C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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